molecular formula C21H22N2O4S B12187025 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine

2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine

Cat. No.: B12187025
M. Wt: 398.5 g/mol
InChI Key: SFPPFYOKMQHFCS-UHFFFAOYSA-N
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Description

2-{8-Oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the pyridine ring: This step involves the coupling of the tricyclic core with a pyridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed using techniques like NMR and mass spectrometry.

Scientific Research Applications

2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetic acid
  • 8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-5-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-{8-Oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}-5-(pyrrolidine-1-sulfonyl)pyridine stands out due to its unique combination of a tricyclic core with a sulfonylated pyridine ring

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)pyridine

InChI

InChI=1S/C21H22N2O4S/c24-28(25,23-11-3-4-12-23)16-8-10-21(22-14-16)26-15-7-9-20-18(13-15)17-5-1-2-6-19(17)27-20/h7-10,13-14H,1-6,11-12H2

InChI Key

SFPPFYOKMQHFCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=NC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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